(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid

Catalog No.
S12280159
CAS No.
M.F
C14H14N2O5
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)ami...

Product Name

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid

IUPAC Name

(2S)-4-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-10(14(19)20)6-12(15)17/h2-5,10,16H,6H2,1H3,(H2,15,17)(H,19,20)/t10-/m0/s1

InChI Key

RXCVMNIPMMROFD-JTQLQIEISA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(=O)N)C(=O)O

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid, also known as (S)-4-amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid, is a complex organic compound with the molecular formula C15H16N2O5C_{15}H_{16}N_{2}O_{5} and a molecular weight of approximately 304.3 g/mol. This compound features a chiral center, making it an enantiomerically pure substance. The structure includes an amino group, a ketone, and a coumarin derivative, which contributes to its potential biological activities and applications in medicinal chemistry .

Typical of amino acids and derivatives. Key reactions include:

  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid portion can react with alcohols to form esters.
  • Nucleophilic substitutions: The amino groups can engage in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are fundamental in synthesizing derivatives or conjugates that may enhance the biological activity of the compound.

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid exhibits potential biological activities due to its structural components. Compounds related to coumarin have been noted for their anti-inflammatory, antioxidant, and anticancer properties. The presence of the amino group suggests possible interactions with biological receptors or enzymes, which could lead to therapeutic effects .

The synthesis of (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid can be achieved through several methods:

  • Condensation Reactions: Utilizing starting materials such as 4-methylcoumarin derivatives and appropriate amino acids or amines under acidic or basic conditions.
  • Multi-step Synthesis: Involving the formation of intermediate compounds that are subsequently transformed into the final product through various organic reactions such as alkylation or acylation .
  • Enzymatic Synthesis: Employing specific enzymes that catalyze the formation of the desired compound from simpler substrates.

The compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Biochemical Research: It can be utilized as a building block in synthesizing other biologically active compounds or for studying enzyme interactions.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals due to their bioactive properties .

Interaction studies involving (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate the mechanism of action and identify potential therapeutic uses. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions .

Several compounds share structural similarities with (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamideContains coumarin moietyPotential anti-inflammatory effects
8-Iodo-(4-methyl)-2H-chromenHalogenated derivativeEnhanced antimicrobial properties
(R,S)-2-Chloro-N-(4-methyl-2-oxo-coumarin)Chlorinated derivativeAnticancer activity
(S)-2-Amino-N-(4-methyl-coumarin)acetic acidAmino acid derivativeNeuroprotective effects

These compounds illustrate the diversity within this chemical class while highlighting the unique features of (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yla)amino)-4 oxobutanoic acid, particularly its specific structural elements that may confer distinct biological properties .

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

290.09027155 g/mol

Monoisotopic Mass

290.09027155 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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